1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide” is a chemical compound. However, detailed information about this compound is not readily available1.
Synthesis Analysis
I couldn’t find specific information on the synthesis of “1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide”.Molecular Structure Analysis
Detailed molecular structure analysis of this compound is not available.Chemical Reactions Analysis
Specific chemical reactions involving “1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide” are not documented.Physical And Chemical Properties Analysis
Information on the physical and chemical properties of “1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide” is not available.Scientific Research Applications
Chemical Synthesis and Structural Applications
1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide and its derivatives are extensively used in chemical synthesis and structural applications. Senczyszyn et al. (2013) demonstrated that N-alkenyl pyridine carboxamides undergo a dearomatizing cyclization, producing spirocyclic dihydropyridines with potential drug-like features (Senczyszyn, Brice, & Clayden, 2013). Miyamoto et al. (1987) synthesized derivatives with a sulfinyl or sulfonyl group, exploring their applications as antibacterial agents (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).
Pharmacological Activity
The pharmacological potential of compounds related to 1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is a significant area of research. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, investigating their antidepressant and nootropic activities (Thomas, Nanda, Kothapalli, & Hamane, 2016). Similarly, the work by Chandrashekaraiah et al. (2014) on pyrimidine-azitidinone analogs focused on their antimicrobial and antitubercular activities (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Antibacterial Applications
Azetidine derivatives are being explored for their antibacterial properties. Ajani et al. (2012) synthesized sulfonamides with N,N-diethyl-substituted amido moieties and tested their efficacy against key bacterial organisms (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).
Crystal Structure Analysis
Understanding the crystal structure of compounds like 1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is crucial for their application in drug design and material science. Kang et al. (2015) presented the crystal structure of cyclosulfamuron, a related compound, providing insights into its molecular interactions (Kang, Kim, Kwon, & Kim, 2015).
Anticancer and Antimicrobial Research
Gokhale et al. (2017) synthesized indole-pyrimidine hybrids containing a substituted 2-amino pyrimidine moiety, evaluating their in vitro anticancer and antimicrobial activity, demonstrating the potential of such compounds in therapeutic applications (Gokhale, Dalimba, & Kumsi, 2017).
Safety And Hazards
Safety and hazard information for this compound is not available.
Future Directions
Potential future directions for research on this compound are not available.
properties
IUPAC Name |
1-cyclopropylsulfonyl-N-pyridin-4-ylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c16-12(14-10-3-5-13-6-4-10)9-7-15(8-9)19(17,18)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDWRXVFGCTCAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.